molecular formula C14H10F2O B7779386 3',5'-Difluoro-2-phenylacetophenone

3',5'-Difluoro-2-phenylacetophenone

Cat. No.: B7779386
M. Wt: 232.22 g/mol
InChI Key: SFZGFCZDZKTYLR-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-2-phenylacetophenone: is an organic compound with the molecular formula C14H10F2O It is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions on the phenyl ring, and a phenyl group attached to the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoro-2-phenylacetophenone typically involves the fluorination of 2-phenylacetophenone. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 3’,5’-Difluoro-2-phenylacetophenone may involve large-scale fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoro-2-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Nucleophiles such as or under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3’,5’-Difluoro-2-phenylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-2-phenylacetophenone involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

    2-Phenylacetophenone: Lacks the fluorine atoms, resulting in different chemical properties.

    3’,5’-Dichloro-2-phenylacetophenone: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    3’,5’-Difluoroacetophenone: Similar structure but without the phenyl group, affecting its overall properties.

Biological Activity

3',5'-Difluoro-2-phenylacetophenone (DFPAP) is an organic compound characterized by its unique structure featuring two fluorine atoms at the 3' and 5' positions of the phenyl ring, along with a phenyl group attached to the acetophenone core. Its molecular formula is C14H10F2OC_{14}H_{10}F_2O. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and drug development.

DFPAP can be synthesized through electrophilic aromatic substitution reactions, typically involving the fluorination of 2-phenylacetophenone using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The synthesis process is optimized for yield and purity, often employing advanced purification techniques in industrial settings.

The biological activity of DFPAP is influenced by its functional groups. The presence of fluorine atoms allows for enhanced hydrogen bonding and other non-covalent interactions, which can significantly affect the compound's reactivity and binding affinity to biological targets. The ketone group in DFPAP can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical processes.

Biological Activity

Research into the biological activity of DFPAP has revealed several key areas of interest:

  • Antimicrobial Activity : Preliminary studies indicate that DFPAP may exhibit antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Cytotoxicity : In vitro assays have been conducted to evaluate the cytotoxic effects of DFPAP on mammalian cell lines. These studies are crucial for assessing its potential as a therapeutic agent. The compound's cytotoxicity was evaluated using standard assays such as MTT and LDH release assays, which measure cell viability and membrane integrity respectively .
  • Drug Target Interactions : DFPAP's interaction with specific proteins or receptors is essential for understanding its therapeutic potential. Drug-target binding affinity (DTBA) studies suggest that DFPAP may interact with various biological targets, which could lead to therapeutic applications or toxicity concerns if unintended interactions occur .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of DFPAP on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential anti-cancer properties. The study employed multiple cell lines to ensure comprehensive data collection on the compound's effects across different biological contexts .
  • Antimicrobial Screening : In another investigation, DFPAP was tested against a panel of bacterial strains. The results demonstrated significant inhibitory effects on certain Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is needed to elucidate the exact mechanisms behind this activity.

Comparative Analysis

To provide context regarding its biological activity, a comparison with similar compounds can be insightful:

Compound NameStructure CharacteristicsBiological Activity
2-PhenylacetophenoneLacks fluorine atomsModerate cytotoxicity
3',5'-Dichloro-2-phenylacetophenoneContains chlorine instead of fluorineDifferent reactivity profile
3',5'-DifluoroacetophenoneSimilar structure but lacks phenylLimited biological data available

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZGFCZDZKTYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared following the procedure described in Intermediate 13, starting from 1-bromo-3,5-difluorobenzene, where the crude product was purified by column chromatography (PE: EtOAc=100:1) to afford Intermediate 18 (100 mg, yield 10.3%).
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